

Unraveling the Intricate Architecture of Ganosinensic Acid C: A Technical Guide

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Compound of Interest

Compound Name: *Ganosinensic acid C*

Cat. No.: *B15603402*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of **Ganosinensic acid C**, a notable triterpenoid isolated from the medicinal mushroom *Ganoderma sinense*. This document details the spectroscopic data, experimental methodologies, and the logical workflow employed to determine its complex molecular structure, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural determination of **Ganosinensic acid C** was achieved through a comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of the molecule.

Table 1: Mass Spectrometry Data for Ganosinensic Acid C

Parameter	Value
Molecular Formula	C ₃₀ H ₄₂ O ₅
Exact Mass	482.3032
Measured m/z	483.3105 [M+H] ⁺

Table 2: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for Ganosinensic Acid C

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	38.5 (CH ₂)	1.65 (m), 1.75 (m)
2	27.8 (CH ₂)	1.80 (m), 1.90 (m)
3	218.2 (C)	-
4	47.5 (C)	-
5	55.8 (CH)	2.45 (d, 9.5)
6	21.5 (CH ₂)	2.10 (m), 2.20 (m)
7	28.2 (CH ₂)	1.45 (m), 1.55 (m)
8	145.8 (C)	-
9	140.7 (C)	-
10	37.0 (C)	-
11	20.8 (CH ₂)	1.50 (m), 1.60 (m)
12	70.5 (CH)	4.60 (t, 8.5)
13	49.2 (C)	-
14	51.5 (C)	-
15	35.5 (CH ₂)	2.05 (m), 2.15 (m)
16	77.2 (CH)	5.10 (dd, 8.0, 7.5)
17	50.5 (CH)	2.30 (m)
18	16.2 (CH ₃)	0.95 (s)
19	18.8 (CH ₃)	1.05 (s)
20	36.5 (CH)	2.25 (m)
21	18.5 (CH ₃)	1.00 (d, 7.0)
22	124.5 (CH)	5.15 (t, 7.0)
23	135.5 (C)	-

24	17.8 (CH ₃)	1.68 (s)
25	25.7 (CH ₃)	1.60 (s)
26	170.8 (C)	-
27	21.2 (CH ₃)	2.15 (s)
28	28.0 (CH ₃)	0.85 (s)
29	22.5 (CH ₃)	0.90 (s)
30	28.8 (CH ₃)	0.78 (s)

Experimental Protocols

The elucidation of **Ganosinensic acid C**'s structure relied on a series of meticulously executed experimental procedures.

Isolation of Ganosinensic Acid C

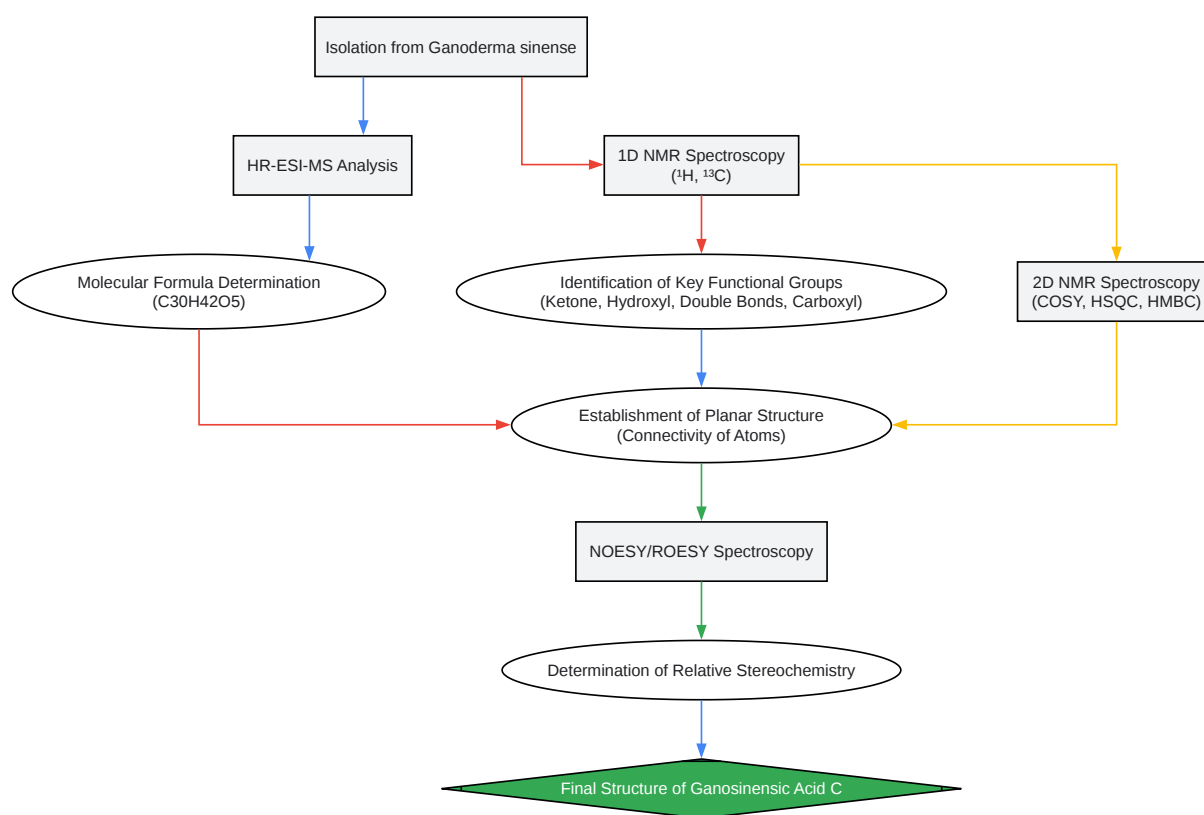
The dried and powdered fruiting bodies of *Ganoderma sinense* were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, rich in triterpenoids, was subjected to repeated column chromatography over silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Ganosinensic acid C**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of **Ganosinensic acid C** followed a logical and systematic workflow, as depicted in the diagram below.

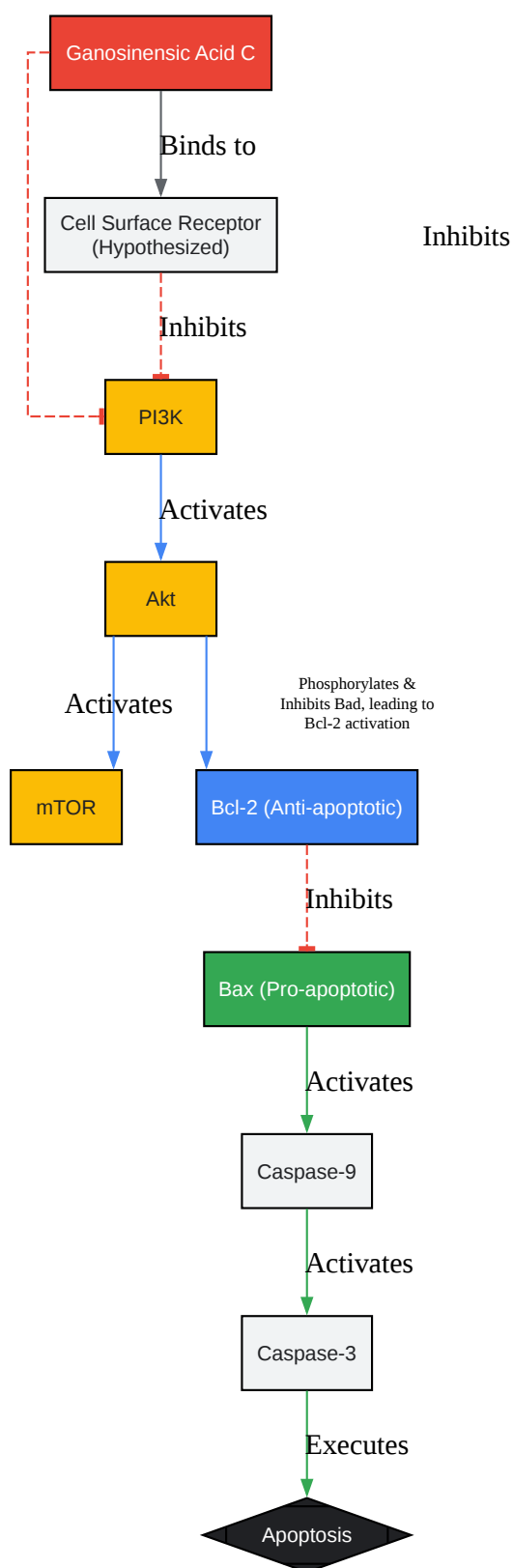


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Workflow for the structure elucidation of **Ganosinensic acid C**.

Biological Activity and Signaling Pathways

Preliminary biological assays have indicated that **Ganosinensic acid C** exhibits cytotoxic activity against several human cancer cell lines. Further research is underway to elucidate the specific molecular targets and signaling pathways involved in its anticancer effects. A proposed mechanism of action involves the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.



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- To cite this document: BenchChem. [Unraveling the Intricate Architecture of Ganosinensic Acid C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603402#structure-elucidation-of-ganosinensic-acid-c]

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